molecular formula C17H26N2O3 B3108058 Carbamic acid, N-[(1S,2S)-2-methyl-1-[(propylamino)carbonyl]butyl]-, phenylmethyl ester CAS No. 1637475-49-0

Carbamic acid, N-[(1S,2S)-2-methyl-1-[(propylamino)carbonyl]butyl]-, phenylmethyl ester

Cat. No.: B3108058
CAS No.: 1637475-49-0
M. Wt: 306.4 g/mol
InChI Key: LZYZIYPOFBSJPM-ZFWWWQNUSA-N
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Description

Carbamic acid, N-[(1S,2S)-2-methyl-1-[(propylamino)carbonyl]butyl]-, phenylmethyl ester is a complex organic compound with a unique structure that combines elements of carbamic acid and phenylmethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbamic acid, N-[(1S,2S)-2-methyl-1-[(propylamino)carbonyl]butyl]-, phenylmethyl ester typically involves the reaction of carbamic acid derivatives with phenylmethyl esters under controlled conditions. The process often requires the use of specific catalysts and solvents to facilitate the reaction and ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, N-[(1S,2S)-2-methyl-1-[(propylamino)carbonyl]butyl]-, phenylmethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more complex esters, while reduction could produce simpler amines or alcohols .

Scientific Research Applications

Carbamic acid, N-[(1S,2S)-2-methyl-1-[(propylamino)carbonyl]butyl]-, phenylmethyl ester has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Carbamic acid, N-[(1S,2S)-2-methyl-1-[(propylamino)carbonyl]butyl]-, phenylmethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by binding to these targets and modulating their activity, leading to various biochemical effects. The exact pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Carbamic acid, N-[(1S,2S)-2-methyl-1-[(propylamino)carbonyl]butyl]-, phenylmethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

benzyl N-[(2S,3S)-3-methyl-1-oxo-1-(propylamino)pentan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3/c1-4-11-18-16(20)15(13(3)5-2)19-17(21)22-12-14-9-7-6-8-10-14/h6-10,13,15H,4-5,11-12H2,1-3H3,(H,18,20)(H,19,21)/t13-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZYZIYPOFBSJPM-ZFWWWQNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(C(C)CC)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCNC(=O)[C@H]([C@@H](C)CC)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Carbamic acid, N-[(1S,2S)-2-methyl-1-[(propylamino)carbonyl]butyl]-, phenylmethyl ester
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Carbamic acid, N-[(1S,2S)-2-methyl-1-[(propylamino)carbonyl]butyl]-, phenylmethyl ester
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Carbamic acid, N-[(1S,2S)-2-methyl-1-[(propylamino)carbonyl]butyl]-, phenylmethyl ester
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Carbamic acid, N-[(1S,2S)-2-methyl-1-[(propylamino)carbonyl]butyl]-, phenylmethyl ester
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Carbamic acid, N-[(1S,2S)-2-methyl-1-[(propylamino)carbonyl]butyl]-, phenylmethyl ester
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Carbamic acid, N-[(1S,2S)-2-methyl-1-[(propylamino)carbonyl]butyl]-, phenylmethyl ester

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